2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
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Overview
Description
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a tetrahydropyran-2-yloxy group, and a phenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 3-(Tetrahydro-pyran-2-yloxy)phenyl)propene with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo oxidation or reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2-(Tetrahydro-pyran-2-yloxy)ethoxy)pyrazine: Similar structure with a pyrazine ring instead of a phenyl group.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures and potential biological activities.
Properties
IUPAC Name |
2-[3-(2-chloroprop-2-enyl)phenoxy]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUTVBYMKAVKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)OC2CCCCO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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